2-(1H-1,2,4-triazol-5-il)anilina

Descripción general

Descripción

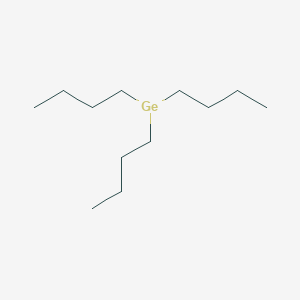

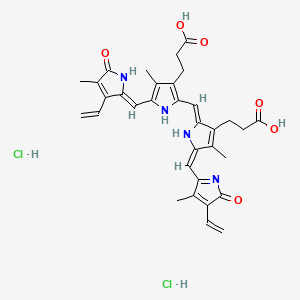

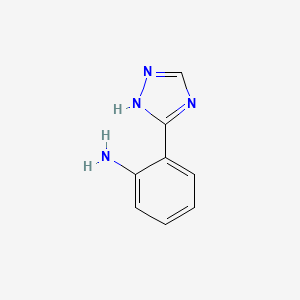

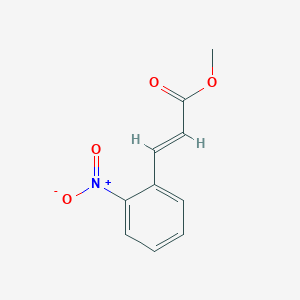

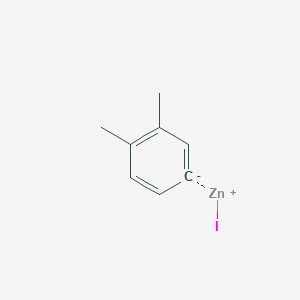

“2-(1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the CAS Number: 6219-58-5 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-(1H-1,2,4-triazol-5-yl)aniline .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-5-yl)aniline”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The InChI code for “2-(1H-1,2,4-triazol-5-yl)aniline” is 1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group.Physical And Chemical Properties Analysis

“2-(1H-1,2,4-triazol-5-yl)aniline” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Agentes Anticancerígenos

Los derivados de 1,2,4-triazol, incluidos los relacionados con 2-(1H-1,2,4-triazol-5-il)anilina, se han sintetizado y evaluado por su potencial como agentes anticancerígenos. Estos compuestos han mostrado actividades citotóxicas prometedoras contra varias líneas celulares de cáncer humano, como MCF-7, Hela y A549. Algunos derivados exhibieron una citotoxicidad significativa con valores de IC50 inferiores a 12 μM contra la línea celular Hela, lo que indica su potencial como agentes terapéuticos en el tratamiento del cáncer .

Fármacos Antibacterianos

La investigación ha demostrado que los derivados de 1,2,4-triazol poseen una actividad antibacteriana significativa. Estos compuestos se caracterizan por su capacidad de formar enlaces de hidrógeno con diferentes objetivos, lo que puede conducir a una mejor farmacocinética y propiedades farmacológicas. El desarrollo de nuevos agentes antibacterianos que incorporan el anillo de 1,2,4-triazol es crucial para combatir la propagación global de bacterias resistentes a los medicamentos .

Aplicaciones Antifúngicas

El anillo de triazol es una estructura central en muchos agentes antifúngicos. Se ha investigado la combinación de tacrolimus con derivados de triazol para mejorar la actividad antifúngica. Este enfoque tiene como objetivo seleccionar sustancias más ecológicas y caracterizar el impacto de la dosis en la inhibición, lo cual es particularmente relevante en aplicaciones agrícolas .

Descubrimiento de Fármacos

El núcleo de triazol, incluido el anillo de 1,2,4-triazol, es un andamiaje significativo en el descubrimiento de fármacos. Está involucrado en la síntesis de compuestos con una amplia gama de actividades biológicas. La versatilidad del anillo de triazol permite la creación de nuevos fármacos con posibles aplicaciones terapéuticas en diversas enfermedades .

Química Supramolecular

Los derivados de triazol se utilizan en química supramolecular debido a su capacidad de participar en enlaces de hidrógeno y coordinarse con metales. Estas propiedades los hacen adecuados para construir arquitecturas moleculares complejas, que tienen implicaciones en el desarrollo de nuevos materiales y sensores químicos .

Biología Química y Bioconjugación

En biología química, los triazoles se utilizan para la bioconjugación, que es el proceso de unir químicamente dos moléculas. Esta aplicación es particularmente útil en el desarrollo de sistemas de administración de fármacos dirigidos y la creación de herramientas de diagnóstico .

Safety and Hazards

Direcciones Futuras

The future directions for “2-(1H-1,2,4-triazol-5-yl)aniline” and similar compounds could involve further exploration of their potential as anticancer agents . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Mecanismo De Acción

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their potential as anticancer agents . These compounds have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

Given the potential interaction with the aromatase enzyme, it’s plausible that this compound could influence the estrogen biosynthesis pathway .

Pharmacokinetics

The ability of triazole derivatives to form hydrogen bonds can potentially improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that 2-(1H-1,2,4-triazol-5-yl)aniline could potentially have similar effects.

Action Environment

It’s known that the compound should be stored in a refrigerator and under an inert atmosphere . This suggests that temperature and exposure to oxygen could potentially affect the stability and efficacy of the compound.

Análisis Bioquímico

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aromatase, an enzyme involved in the biosynthesis of estrogens. The interaction between 2-(1H-1,2,4-triazol-5-yl)aniline and aromatase can inhibit the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound can form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties .

Cellular Effects

2-(1H-1,2,4-triazol-5-yl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(1H-1,2,4-triazol-5-yl)aniline exhibits cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . This cytotoxicity is likely due to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of 2-(1H-1,2,4-triazol-5-yl)aniline involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with aromatase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can result in decreased estrogen production, which is beneficial in treating estrogen-dependent cancers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-1,2,4-triazol-5-yl)aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-1,2,4-triazol-5-yl)aniline is relatively stable under standard laboratory conditions

Dosage Effects in Animal Models

The effects of 2-(1H-1,2,4-triazol-5-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(1H-1,2,4-triazol-5-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of 2-(1H-1,2,4-triazol-5-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can affect its therapeutic efficacy and toxicity . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery to target sites.

Subcellular Localization

The subcellular localization of 2-(1H-1,2,4-triazol-5-yl)aniline plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall therapeutic effects.

Propiedades

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMHNGVJCDTDPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392546 | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6219-58-5 | |

| Record name | 2-(1H-1,2,4-Triazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminophenyl)-1H-1,3,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)